(2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester
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Overview
Description
(2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester is an organic compound with a complex structure that includes a chlorosulfonyl group, a carbamic acid ester, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the reaction of 2-chlorosulfonylpropylamine with benzyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques such as distillation or crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can alter the function of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorosulfonyl-ethyl)-carbamic acid benzyl ester
- (2-Chlorosulfonyl-propyl)-carbamic acid methyl ester
Uniqueness
(2-Chlorosulfonyl-propyl)-carbamic acid benzyl ester is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
IUPAC Name |
benzyl N-(2-chlorosulfonylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSXDSCDXFTPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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